3-[5-[3-(4-Aminophenoxy)phenyl]-4-methyl-1,2,4-triazol-3-yl]aniline
Description
3-[5-[3-(4-Aminophenoxy)phenyl]-4-methyl-1,2,4-triazol-3-yl]aniline is an organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
3-[5-[3-(4-aminophenoxy)phenyl]-4-methyl-1,2,4-triazol-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-26-20(14-4-2-6-17(23)12-14)24-25-21(26)15-5-3-7-19(13-15)27-18-10-8-16(22)9-11-18/h2-13H,22-23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPFPUSBPBRAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC(=CC=C2)OC3=CC=C(C=C3)N)C4=CC(=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[3-(4-Aminophenoxy)phenyl]-4-methyl-1,2,4-triazol-3-yl]aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Coupling reactions: The triazole intermediate is then coupled with 3-(4-aminophenoxy)phenyl derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[5-[3-(4-Aminophenoxy)phenyl]-4-methyl-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups with others, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-[5-[3-(4-Aminophenoxy)phenyl]-4-methyl-1,2,4-triazol-3-yl]aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-[5-[3-(4-Aminophenoxy)phenyl]-4-methyl-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-aminophenoxy)benzene: This compound shares structural similarities but lacks the triazole ring, affecting its reactivity and applications.
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))trianiline:
Uniqueness
3-[5-[3-(4-Aminophenoxy)phenyl]-4-methyl-1,2,4-triazol-3-yl]aniline is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
